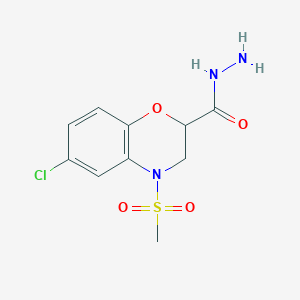

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

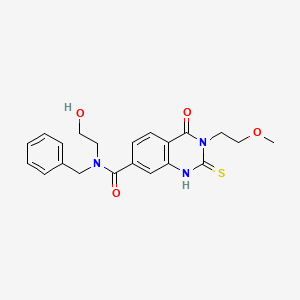

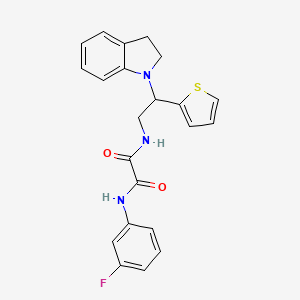

The compound “6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide” is likely to be an organic compound given its composition. It contains functional groups such as chloro, methylsulfonyl, benzoxazine, and carbohydrazide, which suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzoxazine core, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring. The “6-chloro” and “4-(methylsulfonyl)” parts suggest that a chlorine atom and a methylsulfonyl group are attached to the benzoxazine core .Chemical Reactions Analysis

Benzoxazine derivatives are known to undergo a variety of chemical reactions. They can participate in ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting resins .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a chlorine atom might increase the compound’s reactivity, while the presence of a methylsulfonyl group could affect its polarity .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis and evaluation of antibacterial activity of 1,4-benzoxazine analogues have shown promising results against various bacterial strains. Specifically, derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl have demonstrated good activity against K. pneumoniae and E. faecalis, indicating their potential as effective antibacterial agents. These findings highlight the utility of benzoxazine derivatives in addressing bacterial resistance and developing new antimicrobial therapies (Kadian, Maste, & Bhat, 2012).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media. This catalytic method benefits from mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols, demonstrating the compound's role in facilitating environmentally friendly synthesis processes (Khazaei et al., 2015).

Material Science and Polymer Chemistry

Benzoxazine derivatives have been explored for their thermal properties and potential applications in material science. The synthesis of diamin type benzoxazine monomers and their characterization revealed different thermal behaviors, indicating their utility in developing materials with specific thermal requirements. Such materials could be pivotal in advancing technologies that require materials with high glass transition temperatures or specific thermal stability (Wen-sheng, 2009).

Antimicrobial and Antioxidant Properties

Some benzoxazinyl pyrazolone arylidenes have been synthesized as potent antimicrobials and antioxidants. These compounds, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through various synthetic steps, were evaluated for their in vitro antimicrobial and antioxidant activities, showcasing their potential in developing new therapeutic agents with antimicrobial and antioxidant properties (Sonia et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O4S/c1-19(16,17)14-5-9(10(15)13-12)18-8-3-2-6(11)4-7(8)14/h2-4,9H,5,12H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUJZJORWOHLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

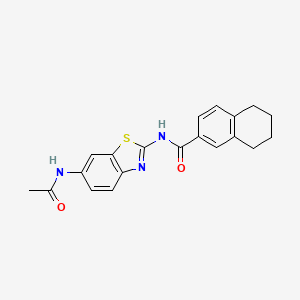

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626978.png)

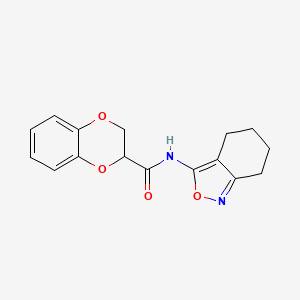

![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)

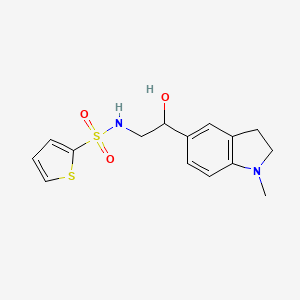

![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)

![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)